

# Spectroscopic Characterization of N,3-Dimethylbutan-1-amine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name:	<i>N,3-dimethylbutan-1-amine hydrochloride</i>
CAS No.:	2419-59-2
Cat. No.:	B1591949

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## Introduction

**N,3-Dimethylbutan-1-amine hydrochloride** is a secondary amine salt with potential applications in pharmaceutical and chemical synthesis. As with any synthesized compound intended for research or drug development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for **N,3-dimethylbutan-1-amine hydrochloride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This approach not only offers a spectral benchmark for researchers working with this compound but also illustrates the fundamental logic of spectroscopic interpretation.

The molecular structure of **N,3-dimethylbutan-1-amine hydrochloride** is characterized by a protonated secondary amine, an N-methyl group, and an isoamyl carbon skeleton. Each of

these features will give rise to distinct signals in the various spectroscopic techniques discussed herein.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra allows for a detailed mapping of the carbon and proton frameworks.

### Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of an amine hydrochloride salt is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **N,3-dimethylbutan-1-amine hydrochloride** in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{CD}_3\text{OD}$ , or  $\text{DMSO-d}_6$ ). Deuterated water ( $\text{D}_2\text{O}$ ) is often a good choice for hydrochloride salts due to their high polarity.
- **Internal Standard:** Tetramethylsilane (TMS) is the standard reference for  $^1\text{H}$  and  $^{13}\text{C}$  NMR (0 ppm), though for samples in  $\text{D}_2\text{O}$ , a secondary standard like 3-(trimethylsilyl)propionic-2,2,3,3- $\text{d}_4$  acid sodium salt (DSS) may be used.
- **Data Acquisition:** Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For  $^1\text{H}$  NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, which is inherently less sensitive, a greater number of scans will be necessary.

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is predicted to exhibit five distinct signals, each corresponding to a unique proton environment in the molecule. The hydrochloride form will lead to the presence of two exchangeable protons on the nitrogen, which may appear as a broad singlet. The electron-withdrawing effect of the protonated nitrogen will cause adjacent protons to be deshielded (shift to a higher ppm).

Table 1: Predicted  $^1\text{H}$  NMR Data for **N,3-Dimethylbutan-1-amine Hydrochloride**

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
a	~ 0.95	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>	The six equivalent methyl protons are split by the adjacent methine proton.
b	~ 1.70	Multiplet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>	This methine proton is split by the six methyl protons and the adjacent methylene protons.
c	~ 1.60	Multiplet	2H	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>	These methylene protons are adjacent to the methine and the other methylene group.
d	~ 3.05	Multiplet	2H	-CH <sub>2</sub> -NH <sub>2</sub> <sup>+</sup> -	These methylene protons are deshielded by the adjacent protonated nitrogen.

e	~ 2.75	Singlet	3H	-NH <sub>2</sub> <sup>+</sup> -CH <sub>3</sub>	The N-methyl protons are a singlet as they have no adjacent protons and are deshielded by the nitrogen.
f	Variable	Broad Singlet	2H	-NH <sub>2</sub> <sup>+</sup> -	The acidic protons on the nitrogen are exchangeable and typically appear as a broad signal.

## Predicted <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show five signals, one for each unique carbon environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall molecular structure.

Table 2: Predicted <sup>13</sup>C NMR Data for **N,3-Dimethylbutan-1-amine Hydrochloride**

Signal	Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
1	~ 22.5	-CH(CH <sub>3</sub> ) <sub>2</sub>	The two equivalent methyl carbons.
2	~ 25.0	-CH(CH <sub>3</sub> ) <sub>2</sub>	The methine carbon.
3	~ 38.0	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>	The methylene carbon beta to the nitrogen.
4	~ 48.0	-CH <sub>2</sub> -NH <sub>2</sub> <sup>+</sup> -	The methylene carbon alpha to the nitrogen, deshielded.
5	~ 35.0	-NH <sub>2</sub> <sup>+</sup> -CH <sub>3</sub>	The N-methyl carbon, deshielded by the nitrogen.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The hydrochloride salt of a secondary amine will exhibit characteristic absorption bands.

## Experimental Protocol: IR Data Acquisition

For a solid sample like **N,3-dimethylbutan-1-amine hydrochloride**, the KBr pellet method is a standard and effective technique<sup>[1][2][3][4]</sup>.

- **Sample Preparation:** Thoroughly grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- **Pellet Formation:** Transfer the finely ground mixture to a pellet die and apply high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
- **Data Acquisition:** Obtain a background spectrum of a blank KBr pellet. Then, place the sample pellet in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.

## Predicted IR Spectrum

The IR spectrum will be characterized by absorptions corresponding to N-H, C-H, and C-N bonds. The protonation of the amine nitrogen to form the ammonium salt results in distinct N-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for **N,3-Dimethylbutan-1-amine Hydrochloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Rationale
2800-2400	Strong, Broad	N-H Stretch	Characteristic of a secondary ammonium salt[5].
2960-2870	Strong	C-H Stretch	Aliphatic C-H stretching from the methyl and methylene groups.
~1600	Medium	N-H Bend	Asymmetric bending of the -NH <sub>2</sub> <sup>+</sup> group.
~1470	Medium	C-H Bend	Bending vibrations of the CH <sub>2</sub> and CH <sub>3</sub> groups.
1220-1020	Medium	C-N Stretch	Stretching vibration of the carbon-nitrogen bond.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing structural features. For a volatile compound like N,3-dimethylbutan-1-amine (the free base), Electron Ionization (EI) is a common technique.

## Experimental Protocol: Mass Spectrometry Data Acquisition

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
- **Ionization:** Electron ionization (EI) at 70 eV is a standard method for creating ions from volatile organic molecules[6].
- **Analysis:** The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight) and detected to generate a mass spectrum.

## Predicted Mass Spectrum

The mass spectrum of the free base, N,3-dimethylbutan-1-amine, is predicted here. The hydrochloride salt itself is not typically analyzed directly by EI-MS due to its non-volatile nature. The molecular ion peak ( $M^+$ ) for the free base ( $C_7H_{17}N$ ) would have an  $m/z$  of 115. A key fragmentation pathway for amines is alpha-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken.

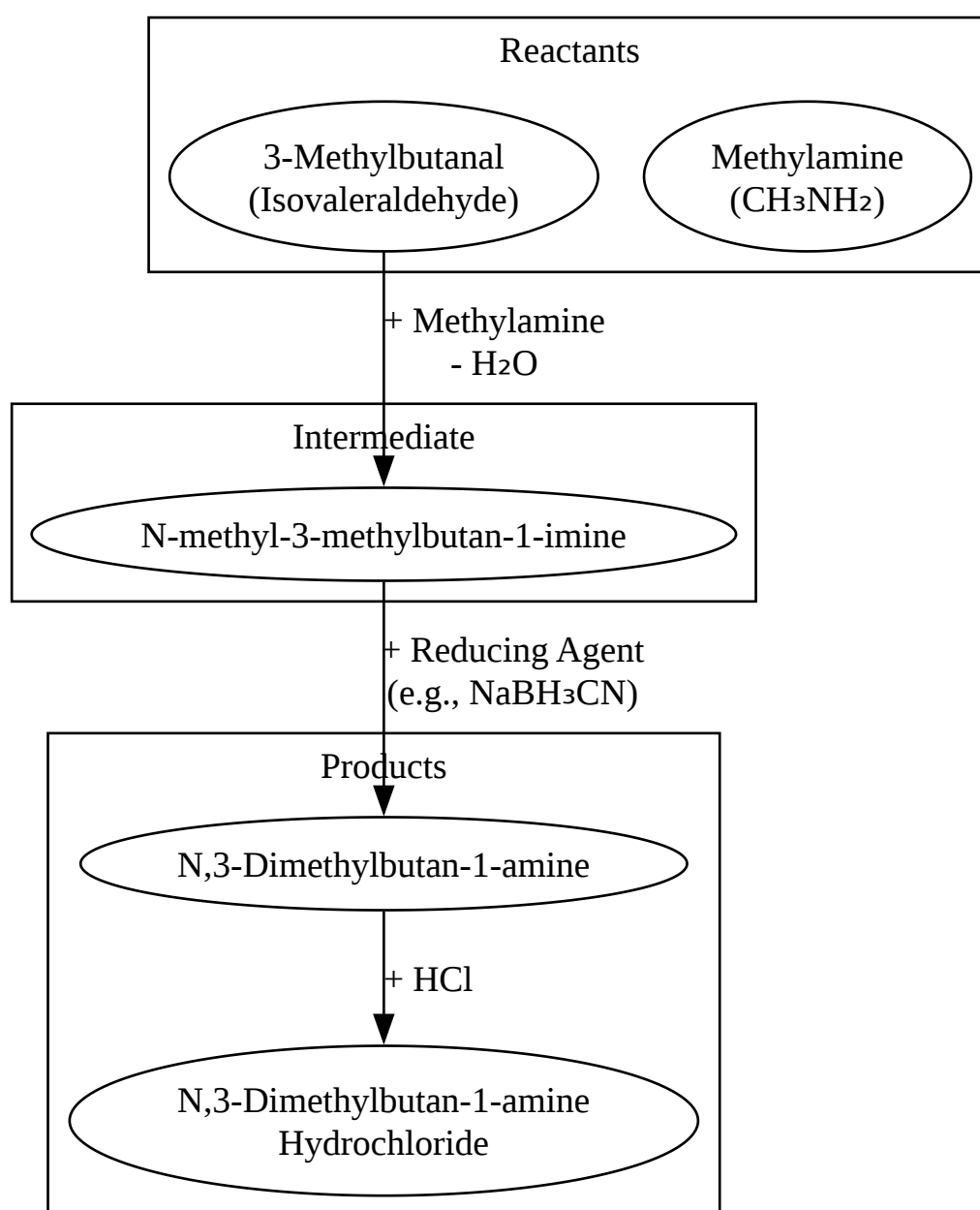
Table 4: Predicted Mass Spectral Fragments for N,3-dimethylbutan-1-amine (Free Base)

<b>m/z</b>	<b>Proposed Fragment</b>	<b>Rationale</b>
115	$[C_7H_{17}N]^+$	Molecular ion ( $M^+$ ).
100	$[C_6H_{14}N]^+$	Loss of a methyl radical ( $\bullet CH_3$ ) from the N-methyl group via alpha-cleavage.
72	$[C_4H_{10}N]^+$	Loss of an isobutyl radical ( $\bullet C_4H_9$ ) via alpha-cleavage. This is often a major fragment.
44	$[C_2H_6N]^+$	A common fragment for N-methyl amines, $[CH_2=NHCH_3]^+$ .

# Synthesis of N,3-Dimethylbutan-1-amine Hydrochloride

A common and efficient method for the synthesis of secondary amines is reductive amination[7]. This involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent.

## Proposed Synthetic Pathway



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## Experimental Protocol: Synthesis

- **Imine Formation:** To a solution of 3-methylbutanal in a suitable solvent (e.g., methanol), add an equimolar amount of methylamine (often as a solution in a solvent or as its hydrochloride salt with a base to liberate the free amine). The reaction is typically stirred at room temperature.
- **Reduction:** A mild reducing agent, such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or sodium triacetoxyborohydride, is added to the reaction mixture[8]. These reagents selectively reduce the imine intermediate to the secondary amine.
- **Workup and Salt Formation:** After the reaction is complete, the solvent is removed, and the crude product is worked up (e.g., by extraction). The purified free base is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride (e.g., in ether or isopropanol) to precipitate the hydrochloride salt.
- **Purification:** The resulting solid, **N,3-dimethylbutan-1-amine hydrochloride**, can be purified by recrystallization.

## Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **N,3-dimethylbutan-1-amine hydrochloride**. By applying fundamental principles of NMR, IR, and mass spectrometry and drawing comparisons with analogous structures, a detailed spectral profile has been predicted. These predictions, along with the outlined experimental and synthetic protocols, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the accurate identification and characterization of this compound.

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